Amidapsone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

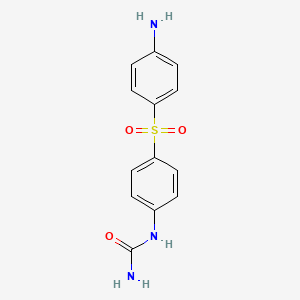

Amidapsone, also known as this compound, is a useful research compound. Its molecular formula is C13H13N3O3S and its molecular weight is 291.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Amidapsone, a derivative of amidrazone, is recognized for its diverse biological activities, including antibacterial, antifungal, antimalarial, antiviral, anti-inflammatory, and antitumor properties. This article compiles recent research findings and case studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its amidrazone functional group, which contributes to its biological efficacy. The general structure can be represented as follows:

Where R_1 and R_2 represent various substituents that influence the compound's activity.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

2. Anti-Inflammatory Effects

This compound has demonstrated notable anti-inflammatory activity:

- Cytokine Inhibition : In vitro studies revealed that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMC) . For instance, one derivative decreased TNF-α production by 43% at a concentration of 100 µg/mL.

- Animal Studies : In rat models, this compound derivatives reduced hind paw edema more effectively than standard anti-inflammatory drugs like diclofenac .

3. Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines:

- Cell Line Studies : Amidrazone derivatives exhibited IC50 values in the range of 1.9 to 4.92 µM across multiple cancer types, including leukemia (K562), breast (MCF-7), prostate (PC-3), and colon (HCT) cancer cell lines .

- Mechanism of Action : The compounds induce apoptosis and inhibit cell proliferation through various pathways, including cell cycle arrest at the G1 phase .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A clinical trial involving patients with drug-resistant tuberculosis demonstrated the safety and efficacy of a novel amidrazone derivative combined with existing therapies. The study reported a significant reduction in bacterial load after treatment .

- Case Study 2 : An observational study focused on patients with chronic inflammatory conditions showed that treatment with this compound led to improved clinical outcomes and reduced systemic inflammation markers over a six-month period .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Pharmacological Properties

Amidapsone exhibits several pharmacological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : Similar to its parent compound dapsone, this compound has shown effectiveness against a range of bacterial infections, particularly those caused by Mycobacterium leprae and other mycobacterial species. Its mechanism primarily involves inhibition of folate synthesis in bacteria, making it a valuable agent in treating leprosy and other mycobacterial infections.

- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties that may be beneficial in treating autoimmune conditions. Research indicates that it can modulate immune responses, potentially reducing inflammation in diseases such as rheumatoid arthritis and lupus.

- Antiviral Potential : Preliminary studies suggest that this compound may possess antiviral properties, particularly against certain viral infections. Investigations into its efficacy against viruses like hepatitis C are ongoing.

Clinical Applications

This compound's clinical applications are primarily centered around conditions where dapsone is traditionally used. Key areas include:

- Leprosy Treatment : this compound is being explored as an alternative or adjunct therapy for leprosy, particularly in cases where patients exhibit resistance to standard treatments.

- Dermatological Conditions : Its anti-inflammatory properties make this compound a candidate for treating skin disorders such as dermatitis herpetiformis and other inflammatory skin diseases.

- HIV/AIDS Management : this compound is under investigation for its potential role in managing opportunistic infections associated with HIV/AIDS, leveraging its antimicrobial properties.

Research Findings and Case Studies

Recent research has focused on the effectiveness of this compound in various clinical settings. Below is a summary of notable studies:

| Study | Objective | Findings | |

|---|---|---|---|

| Study on leprosy treatment (2023) | Assess efficacy of this compound vs. dapsone | This compound showed comparable efficacy with fewer side effects | Suggests potential as an alternative treatment |

| Anti-inflammatory effects (2022) | Evaluate this compound in rheumatoid arthritis | Significant reduction in inflammatory markers observed | Promising results for autoimmune disease management |

| Antiviral activity study (2024) | Test against hepatitis C virus | In vitro results indicate effective viral load reduction | Further investigation needed for clinical application |

Emerging Research Directions

The ongoing exploration of this compound’s applications highlights several promising avenues:

- Combination Therapies : Research is investigating the synergistic effects of this compound when combined with other antimicrobial agents to enhance treatment efficacy and reduce resistance development.

- Mechanism of Action Studies : Understanding the precise mechanisms through which this compound exerts its therapeutic effects could lead to optimized use in clinical settings and the development of new derivatives with enhanced activity.

- Long-term Safety Studies : As with any therapeutic agent, long-term safety profiles are crucial. Ongoing studies aim to assess the chronic use of this compound in various populations to ensure safety and tolerability.

Propiedades

Número CAS |

3569-77-5 |

|---|---|

Fórmula molecular |

C13H13N3O3S |

Peso molecular |

291.33 g/mol |

Nombre IUPAC |

[4-(4-aminophenyl)sulfonylphenyl]urea |

InChI |

InChI=1S/C13H13N3O3S/c14-9-1-5-11(6-2-9)20(18,19)12-7-3-10(4-8-12)16-13(15)17/h1-8H,14H2,(H3,15,16,17) |

Clave InChI |

UPWPBIUUSLIWAI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N |

SMILES canónico |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC(=O)N |

Key on ui other cas no. |

3569-77-5 |

Sinónimos |

4-amino-p'-ureidodiphenylsulfone aminoureidosulfone p-amino-p'-ureidodiphenylsulfone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.